7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTAVTMNBNMTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle. SDH provides energy for the growth of pathogenic bacteria.
Biological Activity
7-(Chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. The compound has been investigated for various applications, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 209.67 g/mol |
| CAS Number | 2092040-03-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : Research indicates that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes.
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By interfering with these pathways, it can lead to cell cycle arrest and reduced proliferation of malignant cells.
Biological Activity Studies
Several studies have evaluated the biological effects of this compound. Below are summarized findings from notable research:
Antimicrobial Studies
- Study A : This study demonstrated that the compound exhibited significant antibacterial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial effects.
Anticancer Studies
- Study B : In vitro testing on HL-60 cells revealed that the compound induced apoptosis at nanomolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in treating acute myeloid leukemia (AML) .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth | |
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Anticancer | HL-60 cells | Induction of apoptosis |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as an alternative antimicrobial agent.
- Case Study on Cancer Cell Lines : A study focused on various cancer cell lines demonstrated that this compound could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have investigated the anticancer properties of imidazo[1,2-b]pyrazole derivatives, including this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug .
Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxic effects. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of other bioactive compounds. Its chloromethyl group allows for further functionalization, leading to derivatives with enhanced biological activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Substituent Profiles and Key Properties of Structural Analogs
Substituent Effects on Physicochemical Properties
Reactivity
- Chloromethyl (C7) : Found in the target compound and analogs , this group is more reactive than chloro (as in ) due to its ability to undergo SN2 reactions or act as a leaving group.
Lipophilicity and Solubility
- Cyclopentyl () and cyclopropyl (target, ) groups reduce aqueous solubility compared to methyl or hydrogen substituents ().
- Prop-2-yn-1-yl () introduces polarity from the alkyne, balancing lipophilicity.
Steric Effects
- Bulky groups (cyclopentyl, cyclopropyl) at C1 or C6 may hinder intermolecular interactions, impacting crystallization or binding to biological targets .
Preparation Methods
Cyclocondensation of Hydrazines with Suitable Precursors
The foundational step in synthesizing imidazo[1,2-b]pyrazole derivatives involves cyclocondensation reactions between hydrazines and α-oxocarbonyl compounds. This method, well-documented in heterocyclic chemistry, facilitates the formation of the core imidazo[1,2-b]pyrazole ring system.
- Mechanism : The process typically involves nucleophilic attack by hydrazine derivatives on carbonyl groups, followed by cyclization and dehydration steps to form the heterocyclic ring.
- Application : For the specific compound , substituted hydrazines or hydrazides could be reacted with appropriate α-keto compounds bearing cyclopropyl groups, leading to the core imidazo[1,2-b]pyrazole framework.
Introduction of the Chloromethyl Group via Halogenation
The chloromethyl substituent at position 7 can be introduced through halogenation of a methyl group or via a chloromethylation reaction:
- Chloromethylation of the Heterocycle : Using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride can selectively introduce the chloromethyl group at the desired position.
- Reaction Conditions : Typically performed under reflux with Lewis acids or in the presence of phase-transfer catalysts to enhance selectivity and yield.
Cyclopropyl Group Introduction
The cyclopropyl moiety at position 6 can be incorporated via:
- Cyclopropanation of Alkenic Precursors : Starting from an unsaturated precursor, cyclopropanation can be achieved using diazomethane or Simmons–Smith reagents.
- Direct Substitution : Alternatively, if a suitable precursor bearing a cyclopropyl group is available, it can be introduced through nucleophilic substitution or cross-coupling reactions.
Synthetic Route Summary and Data Table
Research Findings and Methodological Insights
- One-Pot Synthesis Approaches : Recent advances suggest that multicomponent reactions can streamline the synthesis, combining cyclocondensation, halogenation, and cyclopropyl introduction in a single operational step, thus improving efficiency and yield.
- Catalytic Methods : Use of catalysts such as iodine or copper salts has been reported to facilitate oxidative cyclization and halogenation steps, reducing reaction times and improving selectivity.
- Solvent Effects : Polar solvents like ethanol and chloroform are preferred for halogenation and cyclization reactions, respectively, owing to their ability to stabilize intermediates and enhance reaction rates.
Q & A
Q. What are the key considerations in designing a synthetic route for 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole?
- Methodological Answer : Synthetic route design should prioritize modularity to accommodate functional group modifications. A stepwise approach is recommended:
- Core Formation : Cyclization reactions (e.g., using imidazo[1,2-b]pyrazole precursors) under controlled conditions to ensure regioselectivity .
- Functionalization : Introduce the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, with solvent polarity and temperature optimized to minimize side reactions .
- Statistical Optimization : Employ Design of Experiments (DoE) to screen variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
Characterization at each step using NMR and mass spectrometry (MS) is critical to confirm intermediate structures .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound and its intermediates?
- Methodological Answer :
- NMR : Use -DEPT and 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the cyclopropane and imidazo-pyrazole moieties. Deuterated DMSO or CDCl is preferred for solubility .
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) ensures accurate molecular ion identification. Fragmentation patterns should be cross-referenced with computational predictions .
- Quantitative Analysis : Pair spectroscopic data with elemental analysis (C, H, N) to validate purity .
Advanced Research Questions
Q. How can computational reaction path search methods predict the reactivity of the chloromethyl group in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for substitution reactions (e.g., SN2 at the chloromethyl site). Solvent effects can be incorporated via continuum models (e.g., PCM) .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloromethyl group’s electrophilicity can be compared to other leaving groups .
- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine computational models .
Q. What strategies resolve contradictions between computational predictions and experimental results in the stability of the cyclopropane ring?
- Methodological Answer :
- Data Cross-Verification : Re-examine computational parameters (e.g., basis sets, solvent models). For instance, dispersion-corrected DFT (e.g., ωB97X-D) may better capture steric strain in the cyclopropane ring .
- Experimental Probes : Use variable-temperature NMR to detect ring-opening intermediates. X-ray crystallography can confirm bond angles and distances .
- Feedback Loops : Integrate experimental data (e.g., kinetic isotope effects) into revised computational workflows to improve predictive accuracy .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer :
- Continuous Flow Systems : Mitigate exothermicity in cyclopropane-forming steps by using microreactors with precise temperature control .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted chloromethyl precursors and reduce downstream processing .
- Process Analytics : Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and adjust parameters dynamically .
Q. How can comparative studies with imidazo[1,2-a]pyridine analogs inform the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Docking : Perform molecular docking with homology-modeled protein structures to predict binding affinities. Compare results with surface plasmon resonance (SPR) experimental data .
- Meta-Analysis : Use cheminformatics tools to mine published bioactivity data for structurally related imidazo-heterocycles, identifying trends in potency or selectivity .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
